N'~1~-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-N'~4~-[(1Z)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]butanedihydrazide
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Overview
Description
- N’~1~-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-N’~4~-[(1Z)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]butanedihydrazide is a mouthful, so let’s break it down. It’s a hydrazide derivative with two distinct dihydro-1,4-benzodioxin moieties connected by a butanedihydrazide linker.
- The compound’s symmetrical structure suggests potential interesting properties.
Preparation Methods
Synthetic Routes: Although specific literature on this compound is scarce, we can propose a synthetic route. One approach involves condensation reactions between the corresponding aldehydes or ketones and hydrazine hydrate.
Reaction Conditions: These reactions typically occur under reflux conditions in suitable solvents (e.g., ethanol, methanol, or acetonitrile).
Industrial Production: Unfortunately, industrial-scale production methods remain elusive due to limited research.
Chemical Reactions Analysis
Reactivity: The compound likely undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions could yield derivatives with altered functional groups or stereochemistry.
Scientific Research Applications
Chemistry: Investigate its reactivity, stability, and potential as a ligand or catalyst.
Biology: Explore its interactions with biomolecules (e.g., proteins, nucleic acids).
Medicine: Assess its pharmacological properties (e.g., antitumor, antimicrobial).
Industry: Consider applications in materials science or drug development.
Mechanism of Action
Targets: Identify molecular targets (e.g., enzymes, receptors) affected by this compound.
Pathways: Investigate signaling pathways modulated by its interactions.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features (e.g., symmetrical structure, dual benzodioxin moieties).
Similar Compounds: While direct analogs are scarce, explore related hydrazides or benzodioxin derivatives.
Remember that further research is essential to validate and expand upon these points
Properties
Molecular Formula |
C24H26N4O6 |
---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
N-[(Z)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylideneamino]-N'-[(E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylideneamino]butanediamide |
InChI |
InChI=1S/C24H26N4O6/c1-15(17-3-5-19-21(13-17)33-11-9-31-19)25-27-23(29)7-8-24(30)28-26-16(2)18-4-6-20-22(14-18)34-12-10-32-20/h3-6,13-14H,7-12H2,1-2H3,(H,27,29)(H,28,30)/b25-15-,26-16+ |
InChI Key |
PXHGHZZDSJDIHV-WFOJNGAISA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CCC(=O)N/N=C(/C)\C1=CC2=C(C=C1)OCCO2)/C3=CC4=C(C=C3)OCCO4 |
Canonical SMILES |
CC(=NNC(=O)CCC(=O)NN=C(C)C1=CC2=C(C=C1)OCCO2)C3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
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